molecular formula C28H18ClN3O2S B11187554 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11187554
M. Wt: 496.0 g/mol
InChI Key: GAKZNMRAPNOOPD-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a naphthalene moiety, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline ring, followed by the introduction of the chloro and phenyl groups. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine-2,5-dione structure can interact with various proteins and nucleic acids .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H18ClN3O2S

Molecular Weight

496.0 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C28H18ClN3O2S/c29-19-13-14-22-21(15-19)26(18-8-2-1-3-9-18)31-28(30-22)35-24-16-25(33)32(27(24)34)23-12-6-10-17-7-4-5-11-20(17)23/h1-15,24H,16H2

InChI Key

GAKZNMRAPNOOPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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